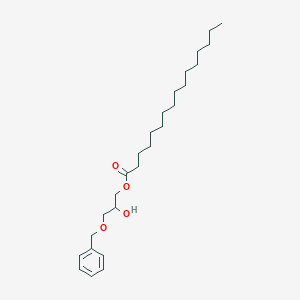

1-Palmitoyl-3-O-benzyl-rac-glycerol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic lipid molecule with the molecular formula C26H44O4 and a molecular weight of 420.63 g/mol . This compound is primarily used in proteomics research and is known for its solubility in organic solvents such as chloroform, dichloromethane, and ethyl acetate .

Méthodes De Préparation

1-Palmitoyl-3-O-benzyl-rac-glycerol is typically synthesized through chemical reactions involving palmitic acid, benzyl alcohol, and glycerol . One common synthetic route involves the esterification of palmitic acid with benzyl alcohol, followed by the reaction with glycerol under appropriate conditions to form the desired compound . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve optimized reaction conditions and purification processes to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

1-Palmitoyl-3-O-benzyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary alcohols.

Applications De Recherche Scientifique

1-Palmitoyl-3-O-benzyl-rac-glycerol has several scientific research applications, including:

Chemistry: It is used as a model compound in studies involving lipid chemistry and esterification reactions.

Biology: This compound is utilized in research on lipid metabolism and the role of lipids in cellular processes.

Medicine: It serves as a reference compound in the development of lipid-based drug delivery systems and in studies on the pharmacokinetics of lipid molecules.

Industry: The compound is used in the formulation of cosmetic products and as an intermediate in the synthesis of other complex lipids.

Mécanisme D'action

The mechanism of action of 1-Palmitoyl-3-O-benzyl-rac-glycerol involves its interaction with lipid metabolic pathways. The compound can be incorporated into cellular membranes, affecting membrane fluidity and function. It may also serve as a substrate for enzymes involved in lipid metabolism, influencing the production of bioactive lipid molecules.

Comparaison Avec Des Composés Similaires

1-Palmitoyl-3-O-benzyl-rac-glycerol can be compared with other similar compounds such as:

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol: This compound has a similar structure but contains linoleic acid and an acetyl group, which may result in different biological activities and applications.

1-Palmitoyl-3-O-benzyl-sn-glycerol: This is a stereoisomer of this compound and may exhibit different physical and chemical properties due to the stereochemistry.

1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol: This compound contains oleic acid and stearic acid, which can influence its solubility and reactivity compared to this compound.

The uniqueness of this compound lies in its specific combination of palmitic acid and benzyl groups, which confer distinct solubility and reactivity properties, making it valuable for specific research and industrial applications.

Activité Biologique

1-Palmitoyl-3-O-benzyl-rac-glycerol (PB-G) is a synthetic lipid compound that has garnered attention for its potential biological activities. With a molecular formula of C26H44O4 and a molecular weight of 420.63 g/mol, PB-G is synthesized through the esterification of palmitic acid and benzyl alcohol with glycerol. This compound is notable for its unique structure, which influences its interaction with biological membranes and lipid metabolic pathways.

The biological activity of PB-G primarily involves its incorporation into cellular membranes, where it affects membrane fluidity and function. This incorporation can influence various cellular processes, including signaling pathways related to lipid metabolism. PB-G may serve as a substrate for enzymes that metabolize lipids, thus impacting the production of bioactive lipid molecules.

Research Findings

Recent studies have demonstrated several key biological activities associated with PB-G:

- Lipid Metabolism : PB-G has been shown to modulate lipid metabolic pathways, potentially influencing energy homeostasis and cellular signaling mechanisms.

- Antimicrobial Properties : Preliminary data suggest that PB-G exhibits antimicrobial activity, although specific mechanisms remain to be fully elucidated.

- Cancer Research : PB-G has been investigated as a selective inhibitor of certain kinases involved in cancer progression, indicating its potential therapeutic applications in oncology.

Comparative Analysis

To understand the uniqueness of PB-G, it is beneficial to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol | Contains linoleic acid | Different metabolic effects |

| 1-Palmitoyl-3-O-benzyl-sn-glycerol | Stereoisomer | Varies in physical and chemical properties |

| 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol | Contains oleic and stearic acids | Influences solubility and reactivity |

This comparison highlights how the specific combination of palmitic acid and benzyl groups in PB-G confers distinct properties that are valuable for research and industrial applications.

Lipid Metabolism Study

A study focusing on the effects of PB-G on lipid metabolism revealed that the compound can enhance the activity of certain lipases involved in triglyceride hydrolysis. This suggests potential applications in metabolic disorders where lipid metabolism is disrupted.

Antimicrobial Activity Assessment

In vitro assays demonstrated that PB-G exhibited significant antimicrobial activity against various bacterial strains. The compound was effective at disrupting bacterial cell membranes, leading to cell lysis. This property could be harnessed for developing new antimicrobial agents.

Cancer Therapeutics Exploration

Research into the kinase inhibitory capabilities of PB-G indicated that it selectively inhibits specific kinases associated with tumor growth. In vivo studies are needed to further explore its efficacy as a cancer therapeutic agent.

Propriétés

IUPAC Name |

(2-hydroxy-3-phenylmethoxypropyl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(28)30-23-25(27)22-29-21-24-18-15-14-16-19-24/h14-16,18-19,25,27H,2-13,17,20-23H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMANQJLYZAYIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554320 |

Source

|

| Record name | 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-51-0 |

Source

|

| Record name | 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.